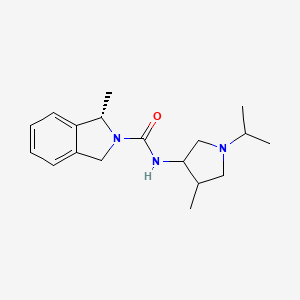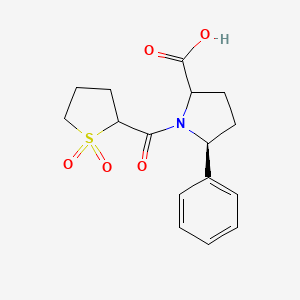![molecular formula C21H22N4O2 B7341802 N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B7341802.png)
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition by ABT-888 has been shown to sensitize cancer cells to DNA-damaging agents.
Mecanismo De Acción
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes by this compound prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to sensitize cancer cells to DNA-damaging agents, as cancer cells have a higher rate of DNA damage than normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of PARP enzymes, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair mechanisms. This compound has also been shown to have low toxicity, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has a short half-life, which can make it difficult to maintain a consistent concentration over time.
Direcciones Futuras
There are several future directions for research on N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors. In addition, there is a need for further studies on the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is a need for studies on the long-term effects of PARP inhibition, particularly on the risk of secondary cancers.
Métodos De Síntesis
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide can be synthesized through a series of chemical reactions starting from 3-methylbenzoic acid. The synthesis involves several steps, including the formation of key intermediates such as 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and N-(3-methylphenyl)-1H-pyrrole-2-carboxamide. The final step involves the coupling of N-(3-methylphenyl)-1H-pyrrole-2-carboxamide with 5-carboxy-1H-benzimidazole-1-acetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide has been extensively studied for its potential in cancer therapy. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in preclinical studies and clinical trials. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer. In addition to its use in cancer therapy, this compound has also been studied for its potential in the treatment of neurodegenerative diseases and inflammation.
Propiedades
IUPAC Name |
N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-4-3-5-18(10-14)25-13-22-19-11-16(6-7-20(19)25)21(27)23-17-8-9-24(12-17)15(2)26/h3-7,10-11,13,17H,8-9,12H2,1-2H3,(H,23,27)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZUQIVQSSUEL-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCN(C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N[C@@H]4CCN(C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)
![(2R,4R)-1-acetyl-N-[(1-benzyl-4-methylpiperazin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341740.png)

![1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)

![2-[4-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]phenoxy]acetic acid](/img/structure/B7341759.png)
![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![2-[4-[[(1R,2R)-2-methoxycyclopentyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7341767.png)
![(3aS,7aS)-2-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B7341769.png)
![(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid](/img/structure/B7341776.png)
![(2S,6S)-2,4-dimethyl-6-[3-[3-(methylsulfanylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7341781.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)
![6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)
![(2R,6R)-2-[3-(3-bromo-1-benzothiophen-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylmorpholine](/img/structure/B7341793.png)